An In-depth Technical Guide to 2,3,5-Trifluoro-4-methoxybenzoyl chloride (CAS 501701-44-6): A Key Building Block in Pharmaceutical Synthesis
An In-depth Technical Guide to 2,3,5-Trifluoro-4-methoxybenzoyl chloride (CAS 501701-44-6): A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trifluoro-4-methoxybenzoyl chloride is a highly functionalized aromatic acyl chloride that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct reactivity and makes it a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the production of fourth-generation fluoroquinolone antibiotics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,3,5-Trifluoro-4-methoxybenzoyl chloride is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 501701-44-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄ClF₃O₂ | [6] |
| Molecular Weight | 224.56 g/mol | [6] |
| Density | 1.472 g/mL at 25 °C (lit.) | [7] |
| Refractive Index (n²⁰/D) | 1.503 (lit.) | [7] |
| Storage Temperature | 2-8°C | [7] |
Synthesis and Manufacturing
The primary route to 2,3,5-Trifluoro-4-methoxybenzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 2,3,5-Trifluoro-4-methoxybenzoic acid. This two-step synthetic strategy is adaptable from laboratory-scale preparations to industrial manufacturing.
Part 1: Synthesis of 2,3,5-Trifluoro-4-methoxybenzoic Acid
The synthesis of the carboxylic acid precursor is a multi-step process that often commences from readily available but highly halogenated starting materials. An industrially relevant method starts from tetrachlorophthalic anhydride.[8][9]
Workflow for the Synthesis of 2,3,5-Trifluoro-4-methoxybenzoic Acid
Caption: Industrial synthesis pathway for 2,3,5-Trifluoro-4-methoxybenzoic acid.
Experimental Protocol (Industrial Method Adaptation): [8][9]
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Imidation: Tetrachlorophthalic anhydride is reacted with methylamine to form N-methyl tetrachlorophthalimide.
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Halogen Exchange (Halex) Reaction: The N-methyl tetrachlorophthalimide undergoes a fluorine substitution reaction with an alkali metal fluoride, such as potassium fluoride, to yield N-methyl tetrafluorophthalimide.
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Hydrolysis and Decarboxylation: The N-methyl tetrafluorophthalimide is treated with sodium hydroxide, which facilitates both ring-opening and the substitution of a fluorine atom with a hydroxyl group. Subsequent acidification and heating promote decarboxylation to afford 2,4,5-trifluoro-3-hydroxybenzoic acid.
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Methylation: The hydroxyl group of 2,4,5-trifluoro-3-hydroxybenzoic acid is methylated using a methylating agent like dimethyl sulfate in the presence of a base to yield the final product, 2,4,5-Trifluoro-4-methoxybenzoic acid.
Part 2: Synthesis of 2,3,5-Trifluoro-4-methoxybenzoyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.
Reaction Scheme:
2,3,5-Trifluoro-4-methoxybenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to produce 2,3,5-Trifluoro-4-methoxybenzoyl chloride.[8]
Workflow for the Synthesis of 2,3,5-Trifluoro-4-methoxybenzoyl chloride
Caption: Final chlorination step to yield the target compound.
Experimental Protocol (Laboratory Adaptation): [8]
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-Trifluoro-4-methoxybenzoic acid.
-
Add an excess of thionyl chloride and a catalytic amount of N,N-dimethylformamide.
-
The reaction mixture is heated to reflux (approximately 78-80 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
After completion, the excess thionyl chloride is removed by distillation under reduced pressure.
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The crude 2,3,5-Trifluoro-4-methoxybenzoyl chloride can be purified by vacuum distillation to yield the final product.
Reactivity and Mechanistic Considerations
The reactivity of 2,3,5-Trifluoro-4-methoxybenzoyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. The carbonyl carbon is highly susceptible to nucleophilic attack. The electronic effects of the substituents on the aromatic ring play a crucial role in modulating this reactivity.
-
Fluorine Atoms: The three highly electronegative fluorine atoms act as strong electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated benzoyl chlorides.
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Methoxy Group: The methoxy group is an electron-donating group through resonance, which can partially offset the electron-withdrawing effects of the fluorine atoms. However, the cumulative effect of the three fluorine atoms generally results in a highly reactive acyl chloride.
Typical Reactions:
-
Acylation of Amines and Alcohols: It readily reacts with primary and secondary amines to form amides and with alcohols to form esters. These reactions are fundamental to its application in building more complex molecules.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can be used to acylate other aromatic rings, forming diaryl ketones.
Applications in Drug Discovery and Development
The primary and most significant application of 2,3,5-Trifluoro-4-methoxybenzoyl chloride is as a key starting material in the synthesis of fourth-generation fluoroquinolone antibiotics, such as Gatifloxacin and Moxifloxacin.[10][11][12][13]
Role in Fluoroquinolone Synthesis
In the synthesis of these antibiotics, 2,3,5-Trifluoro-4-methoxybenzoyl chloride is used to construct the core quinolone ring system. The general strategy involves the condensation of the benzoyl chloride with a malonic ester derivative, followed by a series of reactions including cyclization and substitution.
Generalized Synthetic Scheme for Fluoroquinolones
Caption: Role of the title compound in fluoroquinolone synthesis.
This building block is critical because it introduces the desired substitution pattern on the aromatic ring of the quinolone core, which is essential for the antibacterial activity and pharmacokinetic properties of the final drug.
Analytical Characterization
Ensuring the purity and identity of 2,3,5-Trifluoro-4-methoxybenzoyl chloride is crucial for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its analysis.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the purity of the compound and to monitor reaction progress during its synthesis.[14]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools for structural elucidation.
-
¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons and a multiplet for the aromatic proton.
-
¹⁹F NMR: The spectrum would display signals for the three fluorine atoms, with coupling patterns that can help to confirm their positions on the aromatic ring.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretch of the acyl chloride.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. The predicted monoisotopic mass is 223.9852 Da.[15]
-
Safety and Handling
2,3,5-Trifluoro-4-methoxybenzoyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture, as it reacts with water to produce corrosive hydrogen chloride gas.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.[7]
-
Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
2,3,5-Trifluoro-4-methoxybenzoyl chloride is a valuable and highly reactive intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of advanced fluoroquinolone antibiotics. Its synthesis, while multi-stepped, is well-established, and its reactivity is governed by the interplay of its electron-withdrawing fluorine substituents and electron-donating methoxy group. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development and in the manufacturing of life-saving medicines.
References
Click to expand
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 501701-44-6|2,3,5-Trifluoro-4-methoxybenzoyl chloride|BLD Pharm [bldpharm.com]
- 4. CAS 501701-44-6 | 2616-7-83 | MDL MFCD28040525 | 2,3,5-Trifluoro-4-methoxybenzoyl chloride | SynQuest Laboratories [synquestlabs.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 2,4,5-Trifluoro-3-methoxybenzoyl chloride - Amerigo Scientific [amerigoscientific.com]
- 7. 2,4,5-Trifluoro-3-methoxybenzoyl chloride | 112811-66-2 [chemicalbook.com]
- 8. CN103450013B - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 9. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 10. Synthesis method of gatifloxacin cyclic ester - Eureka | Patsnap [eureka.patsnap.com]
- 11. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 12. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. PubChemLite - 2,4,5-trifluoro-3-methoxybenzoyl chloride (C8H4ClF3O2) [pubchemlite.lcsb.uni.lu]
